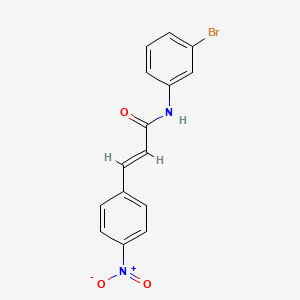
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, also known as BPA, is a synthetic compound that belongs to the category of acrylamide derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of carbonic anhydrase IX, which is a zinc-containing enzyme. This binding prevents the enzyme from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive and grow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and decrease the pH of the tumor microenvironment. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer biology. However, there are also limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the concentration used.
Orientations Futures
There are a number of potential future directions for research involving N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide-based therapies for cancer. Researchers are also investigating the use of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, or N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy. While there are limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments, there are also a number of potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. This method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of human carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVCWFHCMOJMC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
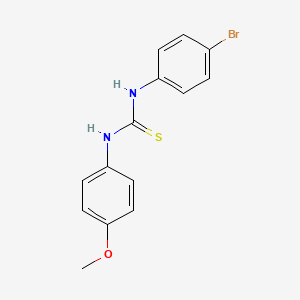
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
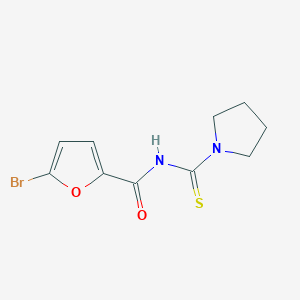
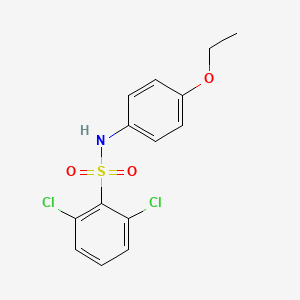
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
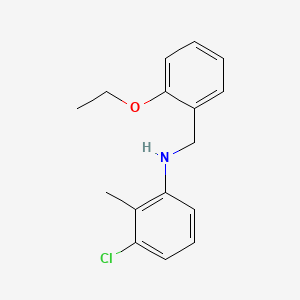
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
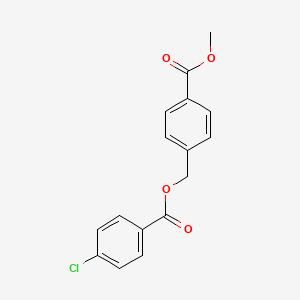
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)